molecular formula C18H16F3N3O B10914225 3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10914225
M. Wt: 347.3 g/mol
InChI Key: GCKRVILCCKPMFE-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound is characterized by the presence of a cyclopropyl group, a methoxyphenyl group, a methyl group, and a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxyphenylhydrazine with a suitable cyclopropyl ketone can lead to the formation of the desired pyrazolo[3,4-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Additionally, the selection of catalysts and solvents plays a crucial role in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H16F3N3O

Molecular Weight

347.3 g/mol

IUPAC Name

3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C18H16F3N3O/c1-10-9-14(18(19,20)21)15-16(11-3-4-11)23-24(17(15)22-10)12-5-7-13(25-2)8-6-12/h5-9,11H,3-4H2,1-2H3

InChI Key

GCKRVILCCKPMFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C4CC4)C(F)(F)F

Origin of Product

United States

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